![molecular formula C16H20N4O3 B11667840 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by an (E)-configured imine group (-CH=N-NH-) linking a 3-ethoxy-4-hydroxyphenyl moiety to a 3-isopropyl-substituted pyrazole ring. This compound belongs to a class of hydrazones, which are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The E-configuration of the imine bond is critical for its structural stability and intermolecular interactions, as confirmed by X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-4-23-15-7-11(5-6-14(15)21)9-17-20-16(22)13-8-12(10(2)3)18-19-13/h5-10,21H,4H2,1-3H3,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
YENJMXGCDGCNDB-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Key Steps:
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Reactant Preparation :
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3-ethoxy-4-hydroxybenzaldehyde : Derived from vanillin via selective alkylation or oxidation.
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3-isopropyl-1H-pyrazole-5-carbohydrazide : Prepared by reacting pyrazole derivatives with hydrazine or carbohydrazide reagents.
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Condensation Reaction :
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The aldehyde group of 3-ethoxy-4-hydroxybenzaldehyde reacts with the hydrazine group of the pyrazole derivative, forming the hydrazone bond.
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Reaction conditions: pH control (acidic/basic catalysts), temperature (reflux), and solvent choice (ethanol, methanol).
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Structural Features and Reactivity
The compound’s structure includes:
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Pyrazole ring : Provides aromatic stability and potential for substitution reactions.
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Hydrazone linkage : Sensitive to hydrolysis and nucleophilic attack.
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Phenolic hydroxy group : Prone to oxidation or alkylation.
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Ethoxy substituent : Contributes to solubility and steric effects.
Functional Group Reactivity:
Functional Group | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
Hydrazone (C=N) | Hydrolysis | Acidic/basic conditions | Converts to aldehyde and hydrazine. |
Phenolic –OH | Alkylation | Alkyl halides, base | Forms ether derivatives. |
Pyrazole ring | Electrophilic substitution | Nitration, halogenation | Substituted pyrazole derivatives. |
Hydrolysis of the Hydrazone Linkage
The hydrazone bond undergoes acidic or basic hydrolysis , regenerating the parent aldehyde and hydrazine. This reaction is reversible and influenced by pH and solvent choice.
Substitution Reactions
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Phenolic group : The hydroxy group can undergo alkylation (e.g., using methyl chloride in basic conditions) or oxidation (e.g., with KMnO₄) to form quinones.
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Pyrazole ring : Susceptible to electrophilic substitution (e.g., nitration, bromination) at position 3 or 5 due to the isopropyl substituent’s directing effects.
Mechanism of Action (Inferred from Related Compounds)
Similar hydrazone derivatives exhibit anti-inflammatory and anticancer properties , likely via inhibition of enzymes (e.g., MMPs) or interaction with protein targets.
Stability and Metabolism
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Hydrazone stability : pH-dependent; acidic conditions favor hydrolysis.
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Solubility : Ethoxy and hydroxy groups enhance aqueous solubility compared to unmodified derivatives.
Comparison of Structural Variants
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These compounds often act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The pyrazole ring structure is commonly associated with anti-inflammatory properties. Compounds containing this moiety have been documented to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. The anti-inflammatory potential of this compound can be attributed to its ability to modulate inflammatory pathways, making it a candidate for further pharmacological exploration .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have demonstrated that similar compounds can disrupt cell cycle progression and promote cell death in various cancer cell lines .
Applications in Material Science
Beyond biological applications, this compound may also find use in material science as a precursor for synthesizing novel polymers or as an additive in coatings due to its unique chemical structure and properties.
Synthesis and Characterization
A study published in a peer-reviewed journal synthesized several pyrazole derivatives, including this compound. The synthesis involved the condensation of appropriate hydrazones with isopropyl pyrazole under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compounds .
In Silico Studies
Computational studies have provided insights into the pharmacokinetics and drug-likeness of this compound. Molecular docking simulations indicate favorable interactions with target proteins associated with inflammation and cancer pathways, suggesting that this compound could serve as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its antioxidant properties are attributed to the presence of the hydroxy and ethoxy groups, which can scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position Effects : The position of hydroxy/ethoxy groups on the phenyl ring significantly influences solubility and hydrogen-bonding capacity. For example, the 4-hydroxy group in the target compound may enhance hydrogen bonding compared to 2-hydroxy derivatives .
- Steric and Crystallographic Effects : Bulky substituents like naphthyl or isopropyl groups improve crystallinity, as seen in analogous compounds resolved via SHELXL-refined X-ray structures .
Spectroscopic and Crystallographic Trends
- Imine Bond Geometry : The E-configuration of the –CH=N– bond is consistent across all analogues, with bond lengths ranging from 1.26–1.29 Å, typical for conjugated double bonds .
- Hydrogen Bonding : The 4-hydroxyphenyl group in the target compound may form stronger intramolecular hydrogen bonds (O–H···N) compared to derivatives with methoxy or ethoxy groups, as observed in N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.44 g/mol. The structure features a pyrazole core substituted with an ethoxy and hydroxyphenyl group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₆N₄O₃ |
Molecular Weight | 366.44 g/mol |
Density | 1.4 g/cm³ |
LogP | 3.21 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the activity of various cancer-related enzymes such as BRAF(V600E) and EGFR, which are critical in tumor progression .
Case Study : A derivative demonstrated an IC50 value of 72.4 µM against xanthine oxidase, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds were shown to reduce TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Data Summary :
- TNF-α Inhibition : Up to 85% at 10 µM.
- IL-6 Inhibition : Comparable efficacy to dexamethasone.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been investigated. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and tumorigenesis. Its ability to modulate these targets can lead to significant therapeutic effects.
Q & A
Q. What are the optimized synthetic routes for N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide, and how can purity be ensured?
Methodological Answer: The compound is synthesized via Schiff base condensation between 3-ethoxy-4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. Key steps include:
- Catalyst Selection : Acidic (e.g., glacial acetic acid) or solvent-free conditions to enhance imine bond formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Purification : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the hydrazide product .
- Purity Validation : Melting point analysis, elemental (CHNS) analysis, and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this hydrazide derivative?
Methodological Answer:
- FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) bonds .
- NMR : ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and isopropyl protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can preliminary biological activity (e.g., enzyme inhibition) be assessed for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with structural homology to cannabinoid receptors or carbonic anhydrases, as pyrazole derivatives often modulate these targets .
- Assay Design : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric methods) with positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Data Interpretation : Calculate IC₅₀ values and compare with known inhibitors. Validate results using dose-response curves and triplicate replicates .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with a Bruker D8 Venture diffractometer. Ensure crystal quality by optimizing slow evaporation conditions .
- Refinement : Employ SHELXL for structure solution and refinement. Apply restraints for disordered ethoxy or hydroxyl groups. Use the OLEX2 or WinGX interface for visualization .
- Validation : Check CIF files with PLATON for symmetry errors and ADDSYM for missed symmetry operations .
Q. How can density functional theory (DFT) complement experimental data for this compound?
Methodological Answer:
- Computational Setup : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 08. Compare bond lengths/angles with XRD data to validate accuracy .
- Electronic Properties : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions .
- Spectroscopic Predictions : Simulate IR and NMR spectra with PCM solvent models (e.g., ethanol) and compare with experimental data .
Q. How should researchers address contradictory bioactivity data across different assay models?
Methodological Answer:
- Model Selection : Cross-validate results using orthogonal assays (e.g., MTT cytotoxicity vs. enzymatic inhibition) to rule out false positives .
- Structural Analysis : Perform SAR studies by synthesizing analogs (e.g., varying ethoxy or isopropyl groups) to identify critical pharmacophores .
- Data Reconciliation : Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends. Re-examine assay conditions (pH, solvent) for confounding factors .
Q. What protocols are recommended for molecular docking studies targeting cannabinoid receptors?
Methodological Answer:
- Protein Preparation : Retrieve receptor structures (e.g., CB1 PDB: 5TGZ) from the RCSB database. Perform energy minimization and protonation state adjustment at physiological pH .
- Docking Workflow : Use AutoDock Vina or Glide with a grid box centered on the orthosteric binding site. Set exhaustiveness to 20 for thorough sampling .
- Validation : Compare docking poses with co-crystallized ligands (e.g., SR141716). Calculate binding free energies (MM-GBSA) and correlate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.